1,3-dihydro-2-benzofuran-5,6-diol
Description
Structure
3D Structure
Properties
CAS No. |
120512-88-1 |
|---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
1,3-dihydro-2-benzofuran-5,6-diol |
InChI |
InChI=1S/C8H8O3/c9-7-1-5-3-11-4-6(5)2-8(7)10/h1-2,9-10H,3-4H2 |
InChI Key |
DDSAPKDGZIVAEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2CO1)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1,3 Dihydro 2 Benzofuran 5,6 Diol
Total Synthesis Approaches to the Dihydrobenzofuran Skeleton
The construction of the dihydrobenzofuran framework can be achieved through several key disconnection strategies, including the formation of the C-O bond or a C-C bond in the final ring-closing step.
Palladium catalysis is a powerful tool for the synthesis of 2,3-dihydrobenzofurans, offering high efficiency and functional group tolerance under mild conditions. nih.gov These methods often involve the formation of a key C-O or C-C bond to complete the heterocyclic ring.
One prominent strategy is the palladium-catalyzed carboalkoxylation of 2-allylphenols. This method couples readily available 2-allylphenol (B1664045) derivatives with aryl triflates to produce a wide array of functionalized 2,3-dihydrobenzofurans in good yields and with notable diastereoselectivity. organic-chemistry.orgresearchgate.netuludag.edu.tr The catalytic cycle is thought to proceed through oxidative addition of the aryl triflate to a Pd(0) complex, followed by alkene coordination, deprotonation of the phenol (B47542), and an anti-oxypalladation of the alkene to form the dihydrobenzofuran ring before reductive elimination regenerates the catalyst. organic-chemistry.org
Another versatile approach involves palladium-catalyzed domino reactions. For instance, a two-stage domino strategy starting from propargyl ethers of 2-halo phenol derivatives can yield 3-methylene-2,3-dihydrobenzofuran (B12527950) derivatives. This process is initiated by a Pd(0)-catalyzed intramolecular carbopalladation/Suzuki coupling via a 5-exo-dig cyclization. researchgate.net
Furthermore, palladium(II)-catalyzed C-H activation/C-O cyclization directed by a neighboring hydroxyl group has been developed for the expedient construction of dihydrobenzofurans. nih.govjocpr.com This reaction provides a direct method for forming the C-O bond of the dihydrobenzofuran ring.
The following table summarizes various palladium-catalyzed methods for the synthesis of the dihydrobenzofuran skeleton.
| Starting Materials | Catalyst/Reagents | Product Type | Key Features |
| 2-Allylphenols and Aryl Triflates | Pd Catalyst, Ligand (e.g., CPhos) | 2,3-Disubstituted Dihydrobenzofurans | Good yields and diastereoselectivity. organic-chemistry.orgresearchgate.netuludag.edu.tr |
| Propargyl Ethers of 2-Halo Phenols | Pd(0) Catalyst, Suzuki Coupling Partner | 3-Methylene-2,3-dihydrobenzofurans | Domino reaction sequence. researchgate.net |
| Phenols with Tethered Alkenes | Pd(II) Catalyst | Dihydrobenzofurans | Hydroxyl-directed C-H activation. nih.govjocpr.com |
| Benzofuran (B130515) and Hydroxy Aryl Iodide | Pd(OAc)₂ | 4b,9b-Dihydrobenzofuro[3,2-b]-benzofuran | One-step direct arylation and ring closure. nih.gov |
The intramolecular oxa-Michael addition represents a powerful, often organocatalytic, approach to the formation of the dihydrobenzofuran ring. nih.govmdpi.com This reaction involves the conjugate addition of a tethered hydroxyl group to an α,β-unsaturated system, leading to the cyclized product. mdpi.com
A stereodivergent synthesis of substituted dihydrobenzofurans can be achieved through an asymmetric Lewis base-catalyzed Michael addition/lactonization cascade of enone acids. nih.gov The diastereoselectivity of this reaction can be controlled by the choice of the organocatalyst. For example, (S)-(-)-tetramisole hydrochloride promotes the formation of syn-diastereoisomers with high enantioselectivity, while a cinchona alkaloid-derived catalyst favors the corresponding anti-diastereoisomers. nih.gov The proposed catalytic cycle involves the formation of an activated ester from the enone acid, which then reacts with the Lewis base catalyst to form an ammonium (B1175870) enolate. This intermediate undergoes an intramolecular Michael addition to create the new C-C bond and stereocenters, followed by lactonization to release the product and regenerate the catalyst. nih.gov
More recently, bifunctional iminophosphorane (BIMP) catalysts have been shown to be highly effective in promoting enantioselective intramolecular oxa-Michael reactions of alcohols to tethered, less electrophilic Michael acceptors like α,β-unsaturated esters and amides. This method provides excellent yields and enantiomeric ratios for a broad range of substrates, including those that form dihydrobenzofurans.
Oxidative cyclization methods provide another avenue to the dihydrobenzofuran skeleton, often starting from phenols and alkenes. These reactions typically involve the generation of a phenoxy radical intermediate, which then undergoes cyclization.
A photocatalytic [3+2] cycloaddition of phenols and alkenes has been developed for the modular synthesis of a large family of dihydrobenzofuran natural products. This method utilizes visible light-activated transition metal photocatalysis, with ammonium persulfate as a benign terminal oxidant.
Manganese(III) acetate-based oxidative cycloaddition of 2-cyclohexenones with alkenes offers a one-pot route to dihydrobenzofurans. While the yields can be modest, this approach provides simple access to compounds that would otherwise require multi-step syntheses.
Silver(I) oxide is a commonly employed oxidant for the synthesis of dihydrobenzofuran neolignans through the oxidative coupling of phenylpropanoids. nih.gov This reaction is diastereoselective, typically yielding racemic mixtures of trans-enantiomers. nih.gov
A green and inexpensive organocatalytic protocol for the synthesis of dihydrobenzofurans involves the oxidation of o-allylphenols using 2,2,2-trifluoroacetophenone (B138007) as the catalyst and hydrogen peroxide as the oxidant.
The synthesis of dihydrobenzofurans can also be accomplished through multi-step sequences starting from readily available aromatic precursors. The order of reactions in these sequences is crucial for achieving the desired substitution pattern on the aromatic ring.
One such method involves the synthesis of 2,3-dihydrobenzofurans from chalcone (B49325) precursors through a sequence of acid-catalyzed aldol (B89426) condensation, reduction, and epoxidation reactions. Another approach utilizes a multicomponent coupling of salicylaldehydes, amines, and alkynes to efficiently produce dihydrobenzofurans.
A versatile strategy for the synthesis of 3-formylbenzofurans and 3-acylbenzofurans proceeds through a 2,3-dihydrobenzofuran (B1216630) intermediate derived from a protected 2-hydroxychalcone. Oxidative rearrangement with a hypervalent iodine reagent, followed by acid-catalyzed deprotection and cyclization, yields the dihydrobenzofuran. Subsequent treatment with p-toluenesulfonic acid in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) can then lead to the corresponding benzofuran.
Directed Synthesis of 1,3-dihydro-2-benzofuran-5,6-diol and its Functionalized Analogues
While the aforementioned methods provide general access to the dihydrobenzofuran skeleton, the synthesis of specifically substituted derivatives such as this compound requires strategies that allow for precise control over the placement of functional groups on the aromatic ring.
The introduction of the 5,6-diol functionality can be approached in two primary ways: by constructing the dihydrobenzofuran ring from a precursor that already contains the diol or a protected version thereof, or by introducing the hydroxyl groups onto a pre-existing dihydrobenzofuran scaffold.
An electrochemical approach has been reported for the synthesis of 5,6-dihydroxybenzofurans through the oxidation of catechols (benzene-1,2-diols) in the presence of a nucleophile. nih.gov The electrochemically generated o-benzoquinone participates in a Michael addition reaction with the nucleophile, leading to the formation of the substituted 5,6-dihydroxybenzofuran. nih.gov While this method yields a benzofuran rather than a dihydrobenzofuran, the product could potentially be reduced to the desired this compound in a subsequent step.
Another strategy involves the regioselective C-H functionalization of the six-membered ring of 6,5-fused heterocyclic systems. While challenging due to the higher reactivity of the five-membered ring, specific palladium-catalyzed arylation methods have been developed that could potentially be adapted for the introduction of oxygen-containing functional groups.
The following table outlines a potential synthetic route to this compound based on the electrochemical oxidation of a catechol derivative.
| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |
| 1 | Electrochemical Oxidation & Michael Addition | Catechol | Benzoylacetonitrile, Electrochemical Cell | 5,6-Dihydroxybenzofuran derivative |
| 2 | Reduction of Benzofuran | 5,6-Dihydroxybenzofuran derivative | Reducing Agent (e.g., H₂, Pd/C) | This compound derivative |
Hydroxyl Group Manipulation and Protection/Deprotection Strategies
The two hydroxyl groups on the aromatic ring are key sites for chemical modification. Their reactivity is analogous to that of other catechols, allowing for a range of protection and derivatization strategies. The selective protection of one hydroxyl group over the other presents a significant synthetic challenge, often requiring carefully controlled reaction conditions or the use of sterically hindered reagents.
Common protecting groups for diols, such as acetals and ketals, can be employed to mask the hydroxyl functionalities during subsequent synthetic steps. organic-chemistry.org For instance, reaction with an aldehyde or ketone in the presence of an acid catalyst can form a cyclic acetal, protecting both hydroxyl groups simultaneously. organic-chemistry.org The stability of these protecting groups varies, allowing for selective deprotection under specific conditions.
Table 1: Common Protecting Groups for Diols and Their Deprotection Conditions
| Protecting Group | Reagent | Deprotection Conditions |
| Acetonide | Acetone, acid catalyst | Aqueous acid |
| Benzylidene acetal | Benzaldehyde, acid catalyst | Catalytic hydrogenation |
| Silyl ethers | Silyl halides (e.g., TBDMSCl) | Fluoride ions (e.g., TBAF) |
This table presents generalized information on diol protection and is not specific to this compound.
Derivatization via Methylation and Demethylation Reactions
The hydroxyl groups of this compound can be readily methylated to form the corresponding dimethoxy derivative, 5,6-dimethoxy-1,3-dihydro-2-benzofuran. This transformation can be achieved using standard methylating agents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base.
Conversely, the demethylation of a 5,6-dimethoxy-1,3-dihydro-2-benzofuran derivative to yield the diol is a critical transformation. While specific methods for this compound are not widely reported, analogous demethylation reactions on similar aromatic ethers, such as flavanones, suggest that reagents like aluminum chloride in an ethereal solvent can selectively cleave the methoxy (B1213986) groups. researchgate.net This method is often preferred over harsher conditions that could lead to undesired side reactions or decomposition of the dihydrobenzofuran core. researchgate.net
Table 2: Illustrative Methylation and Demethylation Reactions on Related Structures
| Reaction | Substrate | Reagent | Product | Reference |
| Demethylation | 5-Methoxyflavanone | AlCl₃ in ether | 5-Hydroxyflavanone | researchgate.net |
This table provides an example of a demethylation reaction on a related flavonoid structure as a potential analogue for this compound derivatives.
Chemical Reactivity and Reaction Mechanisms of this compound
The reactivity of this compound is a composite of the characteristics of its aromatic and heterocyclic moieties. The electron-rich catechol-like ring is susceptible to electrophilic attack, while the dihydrofuran ring can undergo a variety of transformations including oxidation, reduction, and ring-opening reactions.
Electrophilic and Nucleophilic Substitution Reactions
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two hydroxyl groups and the ether oxygen of the dihydrofuran ring. libretexts.orglibretexts.org These activating groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. libretexts.orglibretexts.org Given the substitution pattern, the most likely positions for electrophilic attack are C4 and C7. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. nih.gov The specific conditions for these reactions would need to be carefully optimized to avoid side reactions, such as oxidation of the catechol moiety.
Nucleophilic aromatic substitution on the benzene ring is generally disfavored unless there are strong electron-withdrawing groups present, which is not the case in the parent compound. libretexts.org However, derivatization of the hydroxyl groups into better leaving groups could potentially enable nucleophilic substitution under specific conditions.
Oxidation and Reduction Pathways of the Dihydrobenzofuran Core
The dihydrobenzofuran core can undergo both oxidation and reduction reactions. Oxidation can lead to the formation of the corresponding benzofuran or, under more vigorous conditions, cleavage of the heterocyclic ring. The catechol moiety is also susceptible to oxidation, which can lead to the formation of a quinone derivative. The choice of oxidizing agent is crucial to control the reaction outcome. Mild oxidizing agents might selectively oxidize the catechol, while stronger ones could affect the dihydrofuran ring as well.
Reduction of the dihydrobenzofuran core is less common but could potentially be achieved using strong reducing agents under forcing conditions to yield a diol with a saturated cyclohexane (B81311) ring. Catalytic hydrogenation might also lead to the reduction of the aromatic ring, depending on the catalyst and reaction conditions.
Ring-Opening and Rearrangement Reactions
The dihydrofuran ring in this compound can be susceptible to ring-opening reactions, particularly under acidic conditions. libretexts.orglibretexts.org Protonation of the ether oxygen can facilitate nucleophilic attack, leading to cleavage of a C-O bond and formation of a more flexible acyclic structure. libretexts.orglibretexts.org The specific products of such reactions would depend on the nucleophile present and the reaction conditions.
Thermal rearrangements of dihydrobenzofuran systems are also known to occur, potentially leading to the formation of isomeric structures. rsc.org For instance, thermal rearrangement of a 4aH-benzocycloheptene, a related bicyclic system, has been reported to proceed through a valence tautomerism followed by a sigmatropic shift. rsc.org Analogous rearrangements for this compound, while not documented, could be envisioned under specific thermal or catalytic conditions.
Cyclization Reactions for Heterocyclic Formation
The bifunctional nature of this compound, possessing both hydroxyl groups and a reactive aromatic ring, makes it a potential precursor for the synthesis of more complex heterocyclic systems. Intramolecular cyclization reactions could be envisioned, for example, by introducing a reactive side chain that could then undergo cyclization with one of the hydroxyl groups or the aromatic ring. morressier.com Furthermore, the diol functionality could be used to form new heterocyclic rings fused to the existing benzofuran scaffold. For instance, reaction with a dielectrophile could lead to the formation of a new ring bridging the two hydroxyl groups.
Advanced Spectroscopic and Analytical Characterization Methodologies for 1,3 Dihydro 2 Benzofuran 5,6 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional NMR techniques, a complete picture of the atomic connectivity and stereochemistry of 1,3-dihydro-2-benzofuran-5,6-diol can be constructed.
¹H NMR and ¹³C NMR Chemical Shift Assignments
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the protons of the hydroxyl groups. The chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl groups, leading to upfield shifts compared to unsubstituted benzene (B151609). The two aromatic protons would likely appear as singlets due to their para-positioning relative to each other. The benzylic protons at positions 1 and 3 would be chemically equivalent and are expected to appear as a singlet in the range of 4.5-5.0 ppm. The protons of the two phenolic hydroxyl groups and the ether oxygen would exchange with deuterium (B1214612) oxide (D₂O), and their chemical shifts would be dependent on solvent and concentration.
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the hydroxyl substituents. The carbons bearing the hydroxyl groups (C-5 and C-6) are expected to be shifted downfield, while the other aromatic carbons will show shifts characteristic of a substituted benzene ring. The benzylic carbons (C-1 and C-3) are expected to resonate in the aliphatic region of the spectrum.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4 | ~6.7 | s |
| H-7 | ~6.6 | s |
| H-1, H-3 | ~4.8 | s |
| 5-OH | Variable | br s |
| 6-OH | Variable | br s |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1, C-3 | ~70 |
| C-3a | ~130 |
| C-4 | ~110 |
| C-5 | ~145 |
| C-6 | ~145 |
| C-7 | ~112 |
| C-7a | ~132 |
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D NMR and for establishing the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. For this compound, COSY is expected to show correlations between the aromatic protons if any long-range coupling exists, though this is unlikely given their predicted singlet nature.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-4, C-7, and the C-1/C-3 methylene groups based on the chemical shifts of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the benzylic protons (H-1/H-3) and the aromatic carbons C-3a and C-7a, as well as the adjacent aromatic carbons. This would confirm the fusion of the dihydrofuran ring to the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. In this case, NOESY could show correlations between the benzylic protons and the aromatic proton at C-7, providing further confirmation of the structure.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight and formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and thus the molecular formula of this compound, which is C₈H₈O₃. The predicted exact mass of the molecular ion [M]⁺ is 152.0473.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a characteristic fragmentation pattern. The fragmentation of dihydrobenzofuran derivatives often involves cleavages of the dihydrofuran ring and losses of small neutral molecules. researchgate.net For this compound, characteristic fragmentation pathways would likely involve the loss of water (H₂O) from the hydroxyl groups and cleavage of the ether linkage. A plausible fragmentation would be the retro-Diels-Alder reaction of the dihydrofuran ring, leading to the expulsion of formaldehyde (B43269) (CH₂O).
Predicted Fragmentation Pattern for this compound
| m/z | Proposed Fragment |
| 152 | [M]⁺ |
| 134 | [M - H₂O]⁺ |
| 122 | [M - CH₂O]⁺ |
| 106 | [M - H₂O - CO]⁺ |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic hydroxyl groups. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methylene groups would be observed just below 3000 cm⁻¹. Characteristic C-O stretching vibrations for the ether and phenolic groups would be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C-O-C ether linkage would also be Raman active.
Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy |
| O-H stretch (phenolic) | 3200-3600 | FT-IR |
| Aromatic C-H stretch | 3000-3100 | FT-IR, Raman |
| Aliphatic C-H stretch | 2850-2960 | FT-IR, Raman |
| Aromatic C=C stretch | 1450-1600 | FT-IR, Raman |
| C-O stretch (ether & phenol) | 1000-1300 | FT-IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For aromatic compounds like this compound, the UV-Vis spectrum is dominated by absorptions arising from π → π* transitions within the benzene ring and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the hydroxyl and ether functionalities. The presence of hydroxyl groups as substituents on the benzofuran (B130515) ring system is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted benzofuran. This is due to the electron-donating nature of the hydroxyl groups, which increases the energy of the highest occupied molecular orbital (HOMO).
While a specific spectrum for this compound is not available, studies on related benzofuran derivatives show characteristic absorption bands. For instance, certain benzofuran derivatives exhibit two main absorption bands, one around 284-290 nm and a shoulder at 325-350 nm. researchgate.net The exact position and intensity of these bands for this compound would be influenced by the position of the hydroxyl groups and the solvent used for analysis, as solvent polarity can affect the energy levels of the electronic states. nih.gov
Table 1: Expected UV-Vis Absorption Characteristics for Dihydroxy-Substituted Benzofurans
| Transition Type | Expected Wavelength Range (nm) | Chromophore |
| π → π | 250 - 300 | Benzene ring |
| n → π | 300 - 350 | Oxygen atoms in hydroxyl and ether groups |
Note: The data in this table is illustrative and based on general principles and data for related compounds. Actual values for this compound may vary.
Hyphenated Techniques (e.g., GC-MS, LC-MS) in Complex Mixture Analysis
Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the analysis of compounds in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for the identification and quantification of specific molecules like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. mdpi.com In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for structural elucidation and identification.
For this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis, for example, by silylating the hydroxyl groups. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the dihydrofuran ring and the loss of substituents from the aromatic ring. While a specific mass spectrum for this compound is not published, analysis of related benzofuran structures can provide insight into expected fragmentation pathways. hmdb.ca
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly versatile and sensitive technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov In LC-MS, the sample is separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be used to generate ions from the analyte molecules. nih.gov
The analysis of hydroxylated benzofurans by LC-MS would typically involve reverse-phase chromatography. The resulting mass spectrum would provide the molecular weight of the compound and, through tandem mass spectrometry (MS/MS), detailed structural information from the fragmentation of the parent ion. This technique is particularly useful for differentiating between isomers, which may have similar retention times but different fragmentation patterns. researchgate.net
Table 2: Key Analytical Parameters in Hyphenated Techniques for Benzofuran Analysis
| Technique | Separation Principle | Ionization Method (Typical) | Information Obtained |
| GC-MS | Boiling point and polarity | Electron Ionization (EI) | Retention time, molecular weight, fragmentation pattern |
| LC-MS | Polarity | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Retention time, molecular weight, structural information from MS/MS |
Note: The data in this table is illustrative and based on general principles and data for related compounds. Actual values for this compound would need to be determined experimentally.
Computational Chemistry and Theoretical Studies on 1,3 Dihydro 2 Benzofuran 5,6 Diol
Quantum Chemical Characterization of Molecular Structure and Electronic Properties
Quantum chemical calculations are instrumental in defining the electronic landscape and three-dimensional structure of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to achieve a balance between computational cost and accuracy, providing a detailed portrait of molecular and electronic properties.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For 1,3-dihydro-2-benzofuran-5,6-diol, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
The analysis would reveal the planarity of the benzene (B151609) ring fused to the dihydrofuran ring. The dihydrofuran portion of the molecule is not planar and can adopt various conformations, typically an "envelope" or "twisted" form. Conformational analysis would explore the energy differences between these forms to identify the most stable conformer, which is crucial for understanding how the molecule interacts with other chemical species. The orientation of the two hydroxyl (-OH) groups on the benzene ring would also be a key outcome of this analysis.
Illustrative Data Table: Predicted Structural Parameters for this compound (Note: This data is illustrative of typical outputs from geometry optimization calculations and not from a specific published study on this compound.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-O (furan ring) | ~1.37 Å |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| Bond Length | O-H (hydroxyl) | ~0.96 Å |
| Bond Angle | C-O-C (furan ring) | ~109° |
| Dihedral Angle | H-O-C-C | ~0° or 180° |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich catechol (5,6-diol) moiety of the benzene ring, making this the likely site for electrophilic attack. The LUMO would likely be distributed across the aromatic system. A small HOMO-LUMO energy gap would suggest high polarizability and a greater ease of electronic excitation, indicating higher chemical reactivity. nih.gov Studies on related benzofuran (B130515) derivatives have shown that modifications to the molecular structure can significantly alter these energy levels. researchgate.net
Illustrative Data Table: Frontier Orbital Properties (Note: This data is for illustrative purposes.)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.8 | Primarily located on the diol-substituted benzene ring; represents the electron-donating capacity. |
| LUMO | -1.2 | Distributed across the benzofuran ring system; represents the electron-accepting capacity. |
| Energy Gap (ΔE) | 4.6 | Indicates moderate chemical stability. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. researchgate.net It is color-coded to show regions of negative and positive electrostatic potential, which are invaluable for predicting how a molecule will interact with other charged species. nih.govresearchgate.net
Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to likely sites for electrophilic attack. For this compound, these regions would be concentrated around the oxygen atoms of the hydroxyl and ether groups.
Blue Regions: Indicate positive potential (electron-poor), corresponding to likely sites for nucleophilic attack. These would be found around the hydrogen atoms of the hydroxyl groups. nih.gov
The MEP map would clearly visualize the nucleophilic character of the oxygen atoms and the electrophilic character of the acidic protons, guiding the understanding of its intermolecular interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orgwisc.edu This method provides detailed information on charge distribution, hybridization, and the stabilizing effects of electron delocalization. uni-muenchen.de
For this compound, NBO analysis would quantify the natural atomic charges on each atom, confirming the high negative charge on the oxygen atoms and positive charges on the associated hydrogen and carbon atoms. A key part of NBO analysis is examining the interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding orbitals). The energy associated with these interactions, calculated via second-order perturbation theory, reveals the strength of intramolecular charge transfer and delocalization effects, such as hyperconjugation and resonance. uni-muenchen.dempg.de
Illustrative Data Table: NBO Donor-Acceptor Interactions (Note: This data is illustrative of typical NBO analysis results.)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (O) on hydroxyl | σ(C-C) in aromatic ring | ~5.0 |
| LP (O) in furan (B31954) ring | σ(C-C) in aromatic ring | ~3.2 |
| σ (C-H) | σ*(C-C) | ~2.5 |
LP = Lone Pair; σ = bonding orbital; σ = antibonding orbital*
Elucidation of Reaction Mechanisms and Energetics
Computational chemistry is also a powerful tool for studying dynamic processes, such as chemical reactions. By mapping the energy landscape of a reaction pathway, chemists can understand the feasibility of a transformation and the structure of its most critical points.
A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular structure that exists between reactants and products. Identifying and characterizing the transition state is essential for calculating the activation energy of a reaction, which determines its rate.
For this compound, transition state analysis could be applied to several potential reactions. For example, in its synthesis, which may involve steps like cyclization or C-H activation, locating the transition states would clarify the mechanism and identify the rate-determining step. nih.gov Another key transformation would be its oxidation, where the catechol moiety is converted to a quinone. Computational analysis could model the step-by-step process of hydrogen and electron removal, calculating the energy barriers for each step and providing a detailed mechanistic picture that would be difficult to observe experimentally. The analysis involves locating a first-order saddle point on the potential energy surface and confirming it connects the desired reactants and products via frequency calculations.
Thermochemical and Kinetic Studies of Reactive Processes
No specific studies on the thermochemical properties (such as enthalpy of formation or bond dissociation energies) or the kinetics of reactive processes involving this compound were found. Such research would be valuable for understanding the compound's stability, reactivity, and potential reaction pathways under various conditions.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
The principle of Quantitative Structure-Activity Relationship (QSAR) modeling is fundamental in medicinal chemistry and toxicology, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. This process involves calculating molecular descriptors that quantify various aspects of a molecule's structure and then building a statistical model.
Molecular descriptors are numerical values that describe the properties of a molecule. They can be categorized into various types, including electronic, geometric, and topological descriptors. These descriptors are used in QSAR models to predict biological activities, such as how a molecule might interact with a biological target. Computer programs can generate these predictions based on the structural formula of a compound, even before it is synthesized. However, no specific molecular descriptors have been calculated or published for this compound in the context of predicting its biological activity.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in structure-based drug design for predicting binding affinity and interaction modes. Studies on related structures, like 2,3-dihydrobenzofuran (B1216630) derivatives and other benzofuran hybrids, have utilized docking to explore potential interactions with various biological targets. These studies demonstrate the utility of the method within this class of compounds. Despite this, specific docking studies focusing on this compound and its potential ligand-target interactions are absent from the literature.
Investigation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Organic molecules, in particular, can exhibit significant NLO responses due to the delocalization of π-electrons within their structure. Computational methods, especially Density Functional Theory (DFT), are frequently employed to predict the NLO properties of candidate molecules, such as their polarizability (α) and hyperpolarizability (β, γ). While the NLO properties of various organic chromophores and other heterocyclic systems have been investigated theoretically, there are no published computational studies specifically examining the nonlinear optical characteristics of this compound.
Mechanistic Investigations of Biological Activities of 1,3 Dihydro 2 Benzofuran 5,6 Diol
Antioxidant and Radical Scavenging Mechanisms
The antioxidant potential of phenolic compounds, including benzofuran (B130515) derivatives, is a cornerstone of their biological activity. The presence of hydroxyl groups on the aromatic ring is central to this function.
To quantify the antioxidant capacity of compounds, several standard assays are employed. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are based on the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize these stable free radicals, leading to a measurable change in color e3s-conferences.orgnih.govugm.ac.idopenagrar.de. The Ferric Reducing Antioxidant Power (FRAP) assay, conversely, measures the ability of a substance to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺) e3s-conferences.orgnih.govugm.ac.idopenagrar.de.
Table 1: Antioxidant Activity of Representative Benzofuran Derivatives in Common Assays
| Compound/Extract | Assay | Measurement | Result | Source |
| Ethyl acetate (B1210297) fraction of Macaranga hypoleuca | DPPH | IC₅₀ | 14.31 mg/L | e3s-conferences.org |
| Ethyl acetate fraction of Macaranga hypoleuca | ABTS | IC₅₀ | 2.10 mg/L | e3s-conferences.org |
| Butanol fraction of Macaranga hypoleuca | FRAP | IC₅₀ | 0.48 mg/L | e3s-conferences.org |
| 3-hydroxy benzofuran-2-one derivative | DPPH | rIC₅₀ | 0.17 | mdpi.com |
This table presents data for related compounds and plant extracts containing benzofuran derivatives to illustrate the antioxidant potential within this class of compounds, in the absence of specific data for 1,3-dihydro-2-benzofuran-5,6-diol.
The neutralization of free radicals by antioxidants primarily occurs through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) rsc.org.
In the HAT mechanism , the antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The bond dissociation enthalpy (BDE) of the O-H bond in the antioxidant is a critical factor in this process; a lower BDE facilitates easier hydrogen donation rsc.org. For phenolic compounds, the HAT mechanism is often a key pathway for their antioxidant action mdpi.com.
The SET mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the substrate. This is often followed by proton transfer. The ionization potential of the antioxidant is a determining factor in the SET mechanism rsc.org.
For catecholic compounds like this compound, both HAT and SET mechanisms are plausible. The presence of two adjacent hydroxyl groups can significantly lower the O-H bond dissociation energy, favoring the HAT mechanism. Furthermore, the catechol moiety can be readily oxidized, suggesting that an SET mechanism is also a likely pathway for its antioxidant activity. Theoretical studies on benzofuran-stilbene hybrid compounds have indicated that in solvent environments, a sequential proton loss-electron transfer (SPL-ET), a variant of the SET pathway, is a probable antioxidant route, while the HAT mechanism is favored in the gaseous phase rsc.orgrsc.org.
The number and position of hydroxyl groups on the benzofuran ring are paramount to its antioxidant capacity. The 5,6-diol arrangement in this compound forms a catechol structure, which is a well-established pharmacophore for potent antioxidant activity mdpi.com. This arrangement enhances the molecule's ability to donate hydrogen atoms and stabilize the resulting phenoxyl radical through resonance.
The presence of a catechol function is a primary factor in the antioxidant activity of many naturally occurring compounds, such as flavonoids mdpi.com. The two hydroxyl groups can work synergistically to scavenge free radicals. After the donation of a hydrogen atom from one hydroxyl group, the resulting radical can be stabilized by the adjacent hydroxyl group through the formation of an intramolecular hydrogen bond, or it can be further oxidized to form a stable ortho-quinone. This structural feature is known to contribute significantly to the radical scavenging and reducing capabilities of a molecule.
Enzyme Modulation and Inhibition Studies
The biological activities of benzofuran derivatives extend beyond their antioxidant effects to include the modulation of various enzyme systems.
Tubulin polymerization is a critical process in cell division, and its inhibition is a key mechanism for a number of anticancer agents nih.gov. Several small molecules, including some benzofuran derivatives, have been identified as inhibitors of tubulin polymerization nih.govresearchgate.net. These compounds often act by binding to the colchicine site on tubulin, which disrupts the formation of microtubules and leads to cell cycle arrest and apoptosis nih.govnih.govresearchgate.net.
While there is no direct evidence of this compound inhibiting tubulin polymerization, the benzofuran scaffold is recognized as a promising starting point for the design of such inhibitors nih.govresearchgate.net. For example, a class of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives has been synthesized and shown to possess potent antiproliferative activity through the inhibition of tubulin polymerization nih.gov. The structure-activity relationship of these compounds indicates that substitutions on the benzofuran ring can significantly influence their activity nih.gov.
Table 2: Examples of Benzofuran Derivatives as Tubulin Polymerization Inhibitors
| Compound | Target | Effect | Source |
| 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | Tubulin | Binds to the colchicine site, inhibits cancer cell growth at nanomolar concentrations | nih.gov |
| Benzofuran derivative 6a | Tubulin | Good inhibition of tubulin polymerization, leads to cell cycle arrest in G2/M phase and apoptosis | nih.govresearchgate.net |
This table provides examples of benzofuran derivatives with demonstrated activity against tubulin polymerization to illustrate the potential of this chemical class, as specific data for this compound is unavailable.
The lipoxygenase (LOX) pathways are involved in the metabolism of arachidonic acid to produce inflammatory mediators such as leukotrienes nih.govmdpi.com. The enzyme 5-lipoxygenase (5-LOX) is a key player in this pathway, and its inhibition is a therapeutic target for inflammatory conditions nih.govnih.gov.
Several 2,3-dihydro-5-benzofuranol derivatives have been investigated as inhibitors of 5-lipoxygenase nih.gov. The antioxidant properties of these compounds are believed to contribute to their inhibitory effect on this redox-sensitive enzyme nih.gov. The 2,3-dihydro-5-benzofuranol ring system has been identified as a useful template for designing antioxidant-based inhibitors of leukotriene biosynthesis nih.gov. While the parent ring system itself may not be a highly potent inhibitor, appropriate substitutions can enhance this activity nih.gov.
Given its structure as a dihydroxy-dihydrobenzofuran, this compound could potentially modulate the 5-lipoxygenase pathway. Its catecholic moiety would provide the necessary antioxidant properties that are often associated with the inhibition of 5-LOX. However, without direct experimental data, this remains a hypothetical mechanism of action.
Cholinesterase and Tyrosinase Inhibition Potential
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease. Tyrosinase is a central enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders.
While the broader class of benzofuran derivatives has been investigated for these activities, a review of the scientific literature reveals a lack of specific studies on the cholinesterase and tyrosinase inhibitory potential of this compound. mdpi.comnih.govnih.govnih.govnih.govrsc.orgmdpi.com Consequently, no data on its inhibitory concentrations (IC50) or mechanism of action on these enzymes are available.
Table 1: Cholinesterase and Tyrosinase Inhibition Data for this compound
| Enzyme | IC50 Value | Inhibition Type |
| Acetylcholinesterase (AChE) | Data not available | Data not available |
| Butyrylcholinesterase (BChE) | Data not available | Data not available |
| Tyrosinase | Data not available | Data not available |
Cyclooxygenase (COX-1/COX-2) Inhibition
Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Inhibition of these enzymes reduces the production of prostaglandins, thereby mediating anti-inflammatory, analgesic, and antipyretic effects. osti.govresearchgate.net
Despite the extensive research into COX inhibitors, there is no available scientific literature detailing the inhibitory activity of this compound against either COX-1 or COX-2. nih.govosti.govnih.gov Therefore, its potential as a COX inhibitor and its selectivity for either isoform remain uninvestigated.
Table 2: Cyclooxygenase (COX-1/COX-2) Inhibition Data for this compound
| Enzyme | IC50 Value | Selectivity (COX-2/COX-1) |
| COX-1 | Data not available | Data not available |
| COX-2 | Data not available | Data not available |
Antimicrobial Action Modalities
The rising threat of antimicrobial resistance necessitates the search for novel antibacterial and antifungal agents. Understanding the mechanisms by which compounds exert their antimicrobial effects is crucial for their development as therapeutic agents.
Antibacterial Activity Mechanisms
While various benzofuran derivatives have shown promise as antibacterial agents, the specific antibacterial activity and the underlying mechanisms of this compound have not been reported in the scientific literature. nih.govnih.govcuestionesdefisioterapia.comsemanticscholar.orgresearchgate.net There is no available data on its minimum inhibitory concentrations (MIC) against various bacterial strains or studies elucidating its mode of action.
Table 3: Antibacterial Activity Data for this compound
| Bacterial Strain | MIC Value | Mechanism of Action |
| Data not available | Data not available | Data not available |
Antifungal Properties and Cellular Targets
Similarly, the potential antifungal properties of this compound and its cellular targets in fungal organisms have not been a subject of published research. While the benzofuran scaffold is present in some antifungal compounds, no specific data exists for this particular diol derivative.
Table 4: Antifungal Activity Data for this compound
| Fungal Strain | MIC Value | Cellular Target |
| Data not available | Data not available | Data not available |
Cellular Pathway Modulation in In Vitro Models (Non-Clinical Focus)
Investigating the effects of compounds on cellular pathways in in vitro models is a fundamental aspect of pharmacological research, providing insights into potential therapeutic applications, particularly in areas like oncology.
Antiproliferative Effects in Cell Lines
The ability of a compound to inhibit the proliferation of cancer cell lines is a key indicator of its potential as an anticancer agent. Numerous benzofuran derivatives have been synthesized and evaluated for their antiproliferative activities. nih.govnih.govresearchgate.netmdpi.comresearchgate.net However, there is a notable absence of research on the antiproliferative effects of this compound in any cancer cell line. Consequently, data regarding its potency (e.g., GI50, IC50) and the cellular pathways it might modulate to exert such effects are not available.
Table 5: Antiproliferative Effects of this compound in Cell Lines
| Cell Line | IC50/GI50 Value | Modulated Cellular Pathway |
| Data not available | Data not available | Data not available |
Modulation of Inflammatory Mediators in Cellular Systems
Extensive research into the biological activities of various benzofuran and dihydrobenzofuran derivatives has revealed their potential to modulate key inflammatory pathways. While direct studies on this compound are not extensively detailed in the available scientific literature, the broader class of benzofuran compounds has been shown to influence a range of inflammatory mediators in various cellular systems. These investigations provide a foundational understanding of how this structural class interacts with the inflammatory cascade.
Research on related benzofuran compounds has demonstrated significant anti-inflammatory effects by inhibiting the expression and secretion of several critical inflammatory mediators. For instance, studies on fluorinated benzofuran and dihydrobenzofuran derivatives in macrophage cell lines have shown a marked reduction in lipopolysaccharide (LPS)-stimulated inflammation. nih.gov This is achieved through the suppression of pro-inflammatory cytokines and chemokines, as well as enzymes responsible for the synthesis of other inflammatory molecules.
One of the key areas of investigation has been the effect of these compounds on the production of prostaglandins, which are potent inflammatory mediators. Certain benzofuran derivatives have been found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the heightened production of prostaglandins like Prostaglandin E2 (PGE2). nih.gov Similarly, the production of nitric oxide (NO), another important inflammatory mediator, has been shown to be attenuated by some benzofuran compounds through the inhibition of nitric oxide synthase 2 (NOS2). nih.gov
The inhibitory effects of various benzofuran derivatives on the secretion of key cytokines and chemokines have been quantified in cellular assays. For example, the half-maximal inhibitory concentrations (IC50) for the reduction of Interleukin-6 (IL-6) and Chemokine (C-C) Ligand 2 (CCL2) have been determined for several compounds within this class, indicating their potent anti-inflammatory activity at the cellular level. nih.gov
While the precise mechanisms and quantitative effects of this compound on inflammatory mediators are yet to be specifically elucidated, the existing data on analogous compounds suggest a potential for similar activities. The tables below summarize the observed effects of related benzofuran derivatives on various inflammatory mediators.
Table 1: Effect of Benzofuran Derivatives on Inflammatory Mediators
| Inflammatory Mediator | Effect | Cellular System |
| Interleukin-6 (IL-6) | Inhibition of Secretion | Macrophages |
| Chemokine (C-C) Ligand 2 (CCL2) | Inhibition of Secretion | Macrophages |
| Nitric Oxide (NO) | Inhibition of Production | Macrophages |
| Prostaglandin E2 (PGE2) | Inhibition of Synthesis | Macrophages |
Table 2: Effect of Benzofuran Derivatives on Inflammatory Enzymes
| Enzyme | Effect |
| Cyclooxygenase-2 (COX-2) | Inhibition of Expression & Activity |
| Nitric Oxide Synthase 2 (NOS2) | Inhibition of Expression |
Further research is necessary to specifically characterize the modulatory effects of this compound on these and other inflammatory mediators to fully understand its potential as an anti-inflammatory agent.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Strategies for 1,3-dihydro-2-benzofuran-5,6-diol Analogues
The synthesis of dihydrobenzofuran scaffolds is a pivotal area in medicinal and organic chemistry due to their presence in numerous biologically active natural products. nih.gov Future research should focus on developing novel and efficient synthetic routes to analogues of this compound. A key area of exploration is the use of transition metal-catalyzed reactions, which have proven effective for constructing the dihydrobenzofuran nucleus. nih.govresearchgate.net For instance, palladium-catalyzed methodologies have been successfully employed for the synthesis of various dihydrobenzofuran derivatives. nih.gov
Furthermore, the development of transition-metal-free synthetic protocols is a growing area of interest, offering more environmentally benign and cost-effective approaches. researchgate.net Recent advancements in this area include photocatalytic reactions and Brønsted acid-catalyzed condensation reactions. researchgate.net The exploration of diversity-oriented synthesis to create libraries of this compound analogues with varied substitution patterns would be highly valuable for structure-activity relationship studies. nih.gov
| Synthetic Approach | Catalyst/Reagent Example | Potential Advantage |
| Transition Metal-Catalyzed | Palladium, Rhodium, Copper | High efficiency and selectivity |
| Transition-Metal-Free | Photocatalysts, Brønsted acids | Greener and more cost-effective |
| Diversity-Oriented Synthesis | Combinatorial chemistry principles | Rapid generation of compound libraries |
Advanced Spectroscopic Characterization of Complex Biological Interactions
Understanding how this compound and its analogues interact with biological macromolecules is crucial for elucidating their mechanisms of action. Advanced spectroscopic techniques will be instrumental in these investigations. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been shown to be a powerful tool for the structural characterization of dihydrobenzofuran neolignans, with the negative ion mode providing particularly detailed fragmentation information. nih.gov This technique could be applied to study the non-covalent interactions between this compound derivatives and proteins, providing insights into binding stoichiometry and affinity.
Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool. High-resolution NMR can be used to determine the three-dimensional structure of the compounds and to map their binding sites on target proteins. nih.gov Comparing the NMR spectra of the cis and trans isomers of dihydrobenzofuran derivatives has been shown to be effective in distinguishing between these configurations, a crucial aspect for understanding biological activity. nih.gov
Deeper Computational Modeling for Mechanistic Understanding
Computational modeling offers a powerful and complementary approach to experimental studies for understanding the properties and biological activities of this compound derivatives. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of these molecules. wikipedia.org Such calculations can help to rationalize experimental findings and to predict the properties of yet-to-be-synthesized analogues.
Molecular docking studies are particularly useful for predicting the binding modes of small molecules to biological targets. wikipedia.org By docking libraries of this compound analogues into the active sites of various enzymes or receptors, potential biological targets can be identified, and the key intermolecular interactions driving binding can be elucidated. nih.gov This information can then guide the design of more potent and selective compounds.
Exploration of this compound in Materials Science or Biochemical Tool Development
The dihydrobenzofuran scaffold is not only prevalent in biologically active compounds but also holds potential for applications in materials science and as biochemical tools. The incorporation of benzofuran (B130515) and dihydrobenzofuran moieties into polymer backbones has been explored to create materials with interesting thermal and optical properties. researchgate.netacs.org Future research could investigate the polymerization of this compound or its derivatives to create novel polymers with unique characteristics.
In the realm of biochemical tool development, the dihydrobenzofuran scaffold can be used as a "privileged structure" to design libraries of compounds for screening against various biological targets. nih.gov Given that many natural products containing this scaffold exhibit potent biological activities, synthetic analogues of this compound could be developed as probes to study specific biological pathways or as leads for drug discovery. acs.orgnih.gov
Investigation of Ecological Roles and Environmental Fate of Dihydrobenzofuran Derivatives
Many dihydrobenzofuran derivatives are natural products found in plants and fungi, suggesting they play important ecological roles. researchgate.netmdpi.com For instance, some have been implicated in plant defense mechanisms against herbivores or pathogens. Future research should aim to identify the natural sources of this compound, if any, and to elucidate its ecological functions. This could involve studying its effects on other organisms in its natural habitat.
Conversely, the widespread use of synthetic chemicals raises concerns about their environmental fate. Studies on the environmental degradation of related compounds like dibenzofurans have shown that they can be persistent pollutants. nih.gov Therefore, it is crucial to investigate the biodegradability and potential for bioaccumulation of this compound and its synthetic analogues. Understanding their environmental impact is essential for their responsible development and use.
Multi-omics Approaches to Elucidate System-Level Biological Effects (Excluding Clinical Human)
To gain a comprehensive understanding of the biological effects of this compound, multi-omics approaches will be indispensable. These technologies allow for the simultaneous measurement of thousands of molecules in a biological system, providing a holistic view of cellular responses.
Transcriptomics , such as single-cell RNA sequencing (scRNA-seq), can reveal how exposure to the compound alters gene expression in different cell types. For example, scRNA-seq has been used to study the hepatic responses to TCDD, a compound that also interacts with the aryl hydrocarbon receptor, which is a target for some benzofuran derivatives. nih.govProteomics can identify the protein targets of the compound and downstream changes in protein expression and post-translational modifications. nih.gov Chemical proteomics, in particular, is a powerful tool for target deconvolution without the need for compound modification. nih.govMetabolomics can be used to profile the changes in small molecule metabolites following exposure to the compound, providing insights into its effects on metabolic pathways. nih.gov Integrating data from these different "omics" platforms will provide a systems-level understanding of the biological effects of this compound and its derivatives in non-human model systems.
| Omics Approach | Information Gained | Example Application |
| Transcriptomics | Changes in gene expression | Identifying cellular pathways affected by the compound |
| Proteomics | Protein targets and expression changes | Direct identification of binding partners and downstream effects |
| Metabolomics | Alterations in metabolic pathways | Understanding the impact on cellular metabolism |
Q & A
Q. What are the optimal synthetic routes for preparing 1,3-dihydro-2-benzofuran-5,6-diol and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, benzofuran derivatives are often synthesized via cyclization of diols or phenolic precursors under acidic or oxidative conditions. Key steps include:
- Cyclization : Use of catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., BF₃·OEt₂) to promote ring closure .
- Functionalization : Selective oxidation of diols to catechol derivatives using mild oxidizing agents (e.g., NaIO₄) to preserve sensitive functional groups .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate pure products .
Example yields and conditions from analogous compounds:
| Compound | Yield | Melting Point | Key Reaction Conditions |
|---|---|---|---|
| 3,6-Diethoxybenzofuran derivative | 70% | 74–76°C | PTSA in refluxing toluene |
| Chlorinated benzofuran derivative | 52% | N/A (oil) | AlCl₃-mediated Friedel-Crafts |
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for aromatic proton signals (δ 6.5–7.5 ppm) and diol protons (δ 5.0–6.0 ppm). Splitting patterns indicate substitution positions .
- ¹³C NMR : Carbons adjacent to oxygen (e.g., C-5/C-6 diol) appear at δ 70–80 ppm, while aromatic carbons range from δ 100–150 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₉H₈O₃ for this compound) with <2 ppm error .
- Melting Point Analysis : Sharp melting points (e.g., 74–76°C for crystalline analogs) indicate high purity .
Q. What functional groups in this compound are most reactive, and how can they be modified?
- Methodological Answer :
- Diol Groups (C-5/C-6) :
- Oxidation : Convert to quinones using Ag₂O or DDQ for electrochemical studies .
- Protection : Use acetyl or trimethylsilyl (TMS) groups to prevent undesired reactions during synthesis .
- Benzofuran Core :
- Electrophilic Substitution : Halogenation (Br₂/FeCl₃) or nitration (HNO₃/H₂SO₄) at C-4 or C-7 positions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for benzofuran diols?
- Methodological Answer :
- Purity Verification : Reanalyze compounds via HPLC or GC-MS to rule out impurities affecting bioassays .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls to minimize variability .
- Structural Confirmation : Compare NMR data with published spectra to confirm identity. For example, antimicrobial activity discrepancies may arise from unintended substituents (e.g., methyl vs. ethyl groups) .
Q. What strategies improve regioselectivity in benzofuran diol derivatization?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) to guide electrophilic attacks to specific positions .
- Catalytic Systems : Use Pd/Cu catalysts for Sonogashira coupling to selectively functionalize C-2 or C-3 positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of diol oxygens, favoring esterification over aryl substitution .
Q. How can researchers investigate the interaction of this compound with biomolecules?
- Methodological Answer :
- Molecular Docking : Use software (AutoDock Vina) to model binding with enzymes (e.g., tyrosinase) or receptors. Focus on hydrogen bonding with diol groups .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with target proteins .
- Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated oxidation of the benzofuran core .
Data Contradiction Analysis
Q. Why do different studies report varying antioxidant capacities for benzofuran diols?
- Methodological Answer :
- Radical Scavenging Assays : DPPH vs. ABTS assays may prioritize different redox mechanisms (H-atom transfer vs. electron transfer) .
- pH Dependency : Antioxidant activity of diols increases at physiological pH (7.4) due to deprotonation, which may not be replicated in acidic assay conditions .
- Structural Analogs : Methyl or ethoxy substituents (e.g., 3-ethoxy vs. 3-methyl) alter electron density, impacting radical quenching efficiency .
Key Considerations for Experimental Design
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability .
- Biological Replicates : Use ≥3 independent experiments for bioactivity studies to ensure statistical significance .
- Data Transparency : Publish raw NMR (FID files) and crystallographic data (CIF files) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
